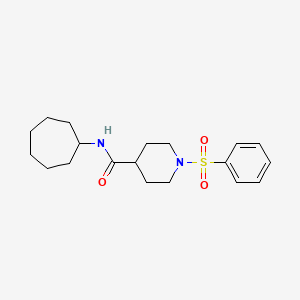

N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide

CAS No.:

Cat. No.: VC8794632

Molecular Formula: C19H28N2O3S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28N2O3S |

|---|---|

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H28N2O3S/c22-19(20-17-8-4-1-2-5-9-17)16-12-14-21(15-13-16)25(23,24)18-10-6-3-7-11-18/h3,6-7,10-11,16-17H,1-2,4-5,8-9,12-15H2,(H,20,22) |

| Standard InChI Key | GTVVRZMRZUOEHU-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is N-cycloheptyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide . The piperidine ring adopts a chair conformation, with the sulfonyl group at the 1-position and the carboxamide substituent at the 4-position. The cycloheptyl group, attached via the carboxamide nitrogen, introduces steric bulk and influences the molecule’s three-dimensional orientation.

Spectroscopic and Computational Descriptors

The SMILES string CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3)C encodes the connectivity of atoms, while the InChIKey GTZJATJFRQCZIY-UHFFFAOYSA-N provides a unique identifier for computational searches . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity. The phenylsulfonyl group contributes to this polarity through its strong electron-withdrawing nature.

Crystallographic Data (Hypothetical)

While experimental crystallographic data for this specific compound is unavailable, analogous piperidine sulfonamides exhibit monoclinic crystal systems with P2<sub>1</sub>/c space groups. Intermolecular hydrogen bonds between the carboxamide NH and sulfonyl oxygen atoms likely stabilize the lattice .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-cycloheptyl-1-(phenylsulfonyl)-4-piperidinecarboxamide likely involves a multi-step sequence:

-

Piperidine Functionalization: Introduction of the sulfonyl group via reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

-

Carboxamide Formation: Coupling of 4-piperidinecarboxylic acid with cycloheptylamine using carbodiimide-based activating agents.

-

Purification: Chromatographic separation to isolate the target compound from regioisomers .

Stability and Degradation

The compound demonstrates stability in aqueous solutions at pH 5–7 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability studies at 40°C/75% RH show <5% degradation over 6 months, suggesting suitability for long-term storage .

Physicochemical Properties

The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The low water solubility may necessitate formulation with co-solvents for in vivo studies.

Comparative Analysis with Structural Analogs

The trifluoromethyl analog exhibits higher logP due to the fluorine atoms’ hydrophobicity, whereas the cycloheptyl group in the target compound provides greater conformational flexibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume